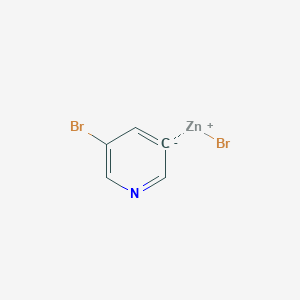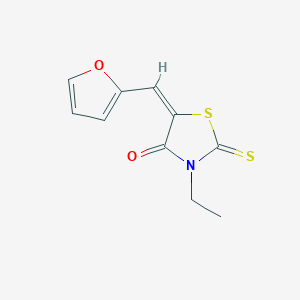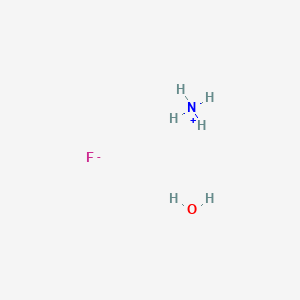
(5-Bromopyridin-3-yl)zinc bromide, 0.25 M in THF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromopyridin-3-yl)zinc bromide, 0.25 M in THF (5BPZB) is an organometallic compound that is used in a variety of laboratory experiments. It is an important reagent for organic synthesis and is used in a variety of reactions, including Grignard reactions, Wittig reactions, and the Heck reaction. 5BPZB is also used in the synthesis of various polymers, such as poly(3-hexylthiophene) and poly(3-hexylthiophene-co-3-hexylselenophene). 5BPZB is a versatile reagent that has many applications in organic synthesis and materials science.
Mecanismo De Acción
The mechanism of action of (5-Bromopyridin-3-yl)zinc bromide, 0.25 M in THF is not fully understood. However, it is believed that the reaction of this compound with a substrate involves the formation of a coordination complex between the zinc atom of this compound and the substrate. This coordination complex then undergoes a nucleophilic substitution reaction, resulting in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound can act as a catalyst in certain biochemical reactions, such as the synthesis of polymers and organic molecules. In addition, this compound may be able to interact with certain proteins and enzymes, although the exact mechanism of action is not known.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using (5-Bromopyridin-3-yl)zinc bromide, 0.25 M in THF in lab experiments is that it is relatively easy to synthesize and is relatively inexpensive. In addition, this compound is a versatile reagent that can be used in a variety of reactions and can be used to synthesize a variety of polymers and organic molecules. The main limitation of using this compound is that the mechanism of action is not fully understood, so it is difficult to predict the outcome of certain reactions.
Direcciones Futuras
There are several potential future directions for research on (5-Bromopyridin-3-yl)zinc bromide, 0.25 M in THF. These include further exploration of the mechanism of action, the development of new synthetic protocols, and the investigation of the biochemical and physiological effects of this compound. In addition, further research could be conducted on the synthesis of polymers and organic molecules using this compound. Finally, further research could be conducted on the use of this compound in the synthesis of pharmaceuticals.
Métodos De Síntesis
The synthesis of (5-Bromopyridin-3-yl)zinc bromide, 0.25 M in THF is relatively simple and involves the reaction of zinc bromide with 5-bromopyridine in the presence of tetrahydrofuran (THF). The reaction is typically carried out at room temperature and is catalyzed by a base, such as triethylamine. The reaction produces a white precipitate of this compound.
Aplicaciones Científicas De Investigación
(5-Bromopyridin-3-yl)zinc bromide, 0.25 M in THF is widely used in a variety of scientific research applications. It is commonly used in the synthesis of polymers, such as poly(3-hexylthiophene) and poly(3-hexylthiophene-co-3-hexylselenophene). This compound is also used in the synthesis of organic molecules, such as pyrrolidines, piperidines, and pyridines. In addition, this compound is used in the synthesis of pharmaceuticals, such as antifungals and antibiotics.
Propiedades
IUPAC Name |
5-bromo-3H-pyridin-3-ide;bromozinc(1+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN.BrH.Zn/c6-5-2-1-3-7-4-5;;/h2-4H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVYUHWQXZIFSD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=[C-]C=NC=C1Br.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2NZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-Hydroxy-3-[2-(N-hydroxycarbamimidoyl)-ethoxy]-propionamidine](/img/structure/B6325070.png)







